molecular formula C7H7N3O B1436699 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one CAS No. 54738-76-0

1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one

Cat. No.: B1436699
CAS No.: 54738-76-0
M. Wt: 149.15 g/mol
InChI Key: IHDSLGMLCFSPFI-UHFFFAOYSA-N
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Description

1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (CAS 54738-76-0) is a derivative of the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic structure in drug discovery known for its close similitude to the purine bases adenine and guanine . This compound features a methyl group at the N1 position of the pyrazole ring, a common substitution pattern that enhances stability and is present in approximately one-third of the over 300,000 known 1H-pyrazolo[3,4-b]pyridine structures described in the scientific literature . The 4-oxo (carbonyl) group is a key functional feature, contributing to the compound's aromaticity and offering a versatile handle for further synthetic modification, making it a valuable intermediate for constructing more complex molecules . This scaffold holds significant research value as a building block for the development of bioactive molecules, particularly in the field of kinase inhibitor research . Recent studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) family member that plays a vital role in innate immunity, neuroinflammation, autophagy, and oncogenesis . The structural similarity of the pyrazolopyridine core to adenine makes it an excellent ATP-mimetic, allowing designed inhibitors to compete for binding in the kinase domain . Researchers utilize this compound and its derivatives to explore new therapeutic avenues for immune-related diseases and cancer, with several analogs currently in investigational and experimental stages . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)6(11)2-3-8-7/h2-4H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDSLGMLCFSPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves the condensation of a pyrazolone derivative with 2-pyrone compounds, leading to the formation of pyrazolopyridinone frameworks. The process is typically carried out under reflux conditions in suitable solvents such as butanol, with reaction times spanning several days.

Reaction Pathway and Conditions

  • Reactants: 3-Amino-1-phenylpyrazolin-5-one and 2-pyrone derivatives (e.g., 4-hydroxy-6-methylpyran-2-one)
  • Solvent: Butanol (preferred for higher boiling point)
  • Temperature: Reflux
  • Duration: Approximately 3 days

Reaction Mechanism

The mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of the pyrone ring, followed by cyclization and dehydration to yield the heterocyclic core. Two possible pathways are:

  • Attack at the C4 position of pyrone leading to pyrazolopyrimidinone derivatives.
  • Attack at the C6 position, resulting in 4,7-dihydropyrazolo[1,5-a]pyrimidin-2(1H)-one.

Research Findings

  • The condensation yields vary depending on the solvent, with the highest yield (~49%) in butanol.
  • Spectroscopic analysis (IR, NMR, Mass Spectrometry) confirms the formation of the heterocyclic compounds.
  • 2D NMR techniques (HMQC, HMBC) are employed for definitive structural elucidation, especially for isomeric products.

Data Table: Synthesis Conditions and Yields

Entry Solvent Temperature Reaction Time Yield (%) Remarks
1 Methanol Reflux 4 days 11 Lower yield, less suitable
2 Ethanol Reflux 4 days 18 Moderate yield
3 Butanol Reflux 3 days 49 Optimal solvent and conditions

Synthesis Using Alkylation of Pyrazolopyridinone Intermediates

Method Overview

This method involves the alkylation of pre-formed pyrazolopyridinone compounds at specific positions, primarily N-1, using alkyl halides such as allyl bromide or methyl iodide.

Reaction Conditions

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
  • Solvent: Tetrahydrofuran (THF) or other polar aprotic solvents
  • Temperature: Reflux or room temperature depending on the alkylating agent
  • Duration: 4-24 hours

Key Findings

  • Alkylation with allyl bromide yields N-allyl derivatives with moderate to good yields (~60%).
  • Methylation with iodomethane can lead to secondary products due to tautomerism and O-methylation, with yields around 47% for the desired product.
  • Introduction of a linker (e.g., dibromoethane) allows further functionalization, such as incorporation of bicyclic structures like pyridodiazepines, with yields up to 60%.

Data Table: Alkylation Conditions and Yields

Alkylating Agent Base Solvent Temperature Yield (%) Notes
Allyl bromide NaH THF Reflux 60 Good yield
Iodomethane Triethylamine Room temp 47 Secondary product formation
Dibromoethane NaH Acetonitrile Reflux 60 Bicyclic derivative

Synthesis of Pyrazolo[3,4-b]pyridine via Reaction of Pyrazolone with Ethyl Isodehydracetate

Method Overview

This route involves the condensation of pyrazolone derivatives with ethyl isodehydracetate, followed by cyclization under reflux conditions in alcohol solvents.

Reaction Conditions

Results

  • The optimal yield (~49%) was achieved in butanol, demonstrating the importance of solvent choice.
  • The process allows for the efficient synthesis of the core heterocyclic structure.

Summary of Research Findings and Structural Confirmation

Method Key Reagents Solvent Reaction Time Yield (%) Structural Confirmation
Condensation with 2-pyrone 3-Amino-1-phenylpyrazolin-5-one + 2-pyrone derivatives Butanol 3 days Up to 49% IR, NMR, Mass Spec, 2D NMR
Alkylation Pyrazolopyridinone + alkyl halides THF or acetonitrile 4-24 hrs 47-60% NMR, Mass Spec
Cyclization with ethyl isodehydracetate Pyrazolone derivatives Butanol 4 days 49% IR, NMR, Mass Spec

Chemical Reactions Analysis

1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

MPyP serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it and create derivatives that may possess enhanced properties or functionalities. For instance, it can be used in the development of new catalysts or ligands for metal complexes.

Biology

In biological research, MPyP has shown potential as a bioactive molecule . Studies indicate that it may interact with various biological targets, leading to significant effects on cellular processes. Its applications include:

  • Drug Discovery : MPyP is being investigated for its potential as a lead compound in developing new therapeutics for diseases such as cancer and inflammation.
  • Enzyme Inhibition : Research has demonstrated that MPyP can inhibit specific enzymes involved in disease pathways, making it a candidate for further pharmacological studies.

Medicine

The medicinal properties of MPyP are under exploration for various therapeutic applications:

  • Anti-inflammatory Activity : Preliminary studies suggest that MPyP may exhibit anti-inflammatory effects by modulating immune responses.
  • Anticancer Properties : There is growing interest in the compound's potential to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of MPyP derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to cell death through apoptosis pathways. This study highlights the potential of MPyP as a scaffold for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

In another research article, MPyP was tested for its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The findings revealed that MPyP could effectively reduce COX activity, suggesting its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Industrial Applications

MPyP is also making strides in industrial applications:

  • Material Science : The compound is being explored for its potential use in creating new materials with specific properties such as conductivity or fluorescence.
  • Agricultural Chemicals : Investigations into the use of MPyP derivatives as agrochemicals are ongoing, aiming to enhance crop protection strategies.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Cyclization Pathways

  • 1-Methyl vs. 1-Phenyl Derivatives :
    Substitution at the 1-position of the pyrazole ring significantly alters cyclization outcomes. For example, 1-phenylpyrazolo[3,4-b]pyridin-4-one (synthesized via FVP of 3b) achieves a 95% yield, comparable to the 1-methyl derivative. However, bulkier substituents like phenyl may influence solubility or steric interactions in downstream applications .
  • 6-Methyl Derivatives :
    Enamine Ltd. offers 6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride , where the additional methyl group at position 6 increases molecular weight (C₈H₁₀ClN₃O) and likely modifies polarity and solubility .

Functional Group Modifications

  • 5-Cyano and Aryl Substituents: Compounds like 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one () incorporate electron-withdrawing cyano groups and aryl rings.
  • Halogenated Derivatives: A derivative from , ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate, introduces chloro and trifluoromethyl groups.

Ring System Variations

  • Pyrazolo[3,4-d]pyrimidinone vs. Pyridinone: European patents (–9) describe 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with fused pyrimidinone rings. These compounds exhibit expanded aromatic systems, which could improve thermal stability or alter electronic properties compared to the pyridinone core .
  • Explosive Applications: 7H-Pyrazolo[3,4-d]triazine-2-oxides () demonstrate that nitrogen-rich analogues of pyrazolopyridinones have utility as explosives, diverging from the pharmaceutical focus of other derivatives .

Data Tables

Table 2: Commercial Availability and Pricing

Compound Name Supplier Purity (%) Price (1g) Notes Reference
1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one BLDpharm 98+ $952 High demand for research
6-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one CymitQuimica N/A €952 Premium pricing due to complexity
4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one CymitQuimica N/A €72 Lower cost for simpler structure

Key Research Findings

  • Synthetic Efficiency : The 1-methyl derivative’s high yield (92%) via FVP outperforms multi-step ionic liquid syntheses for analogues ( vs. 2) .
  • Biological Relevance: Substitutions at position 5 (e.g., cyano) or fused pyrimidinones (–9) are common in kinase inhibitors, whereas the 1-methyl derivative may serve as a scaffold for further functionalization .
  • Thermal Stability : Nitrogen-rich derivatives (e.g., triazine oxides) exhibit explosive properties, highlighting the impact of ring system modifications on application .

Biological Activity

1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and anticancer properties. The following sections will discuss its biological activity, mechanisms of action, relevant case studies, and comparisons with related compounds.

  • Molecular Formula : C7H7N3O
  • Molecular Weight : 149.15 g/mol
  • IUPAC Name : 1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
  • CAS Number : 54738-76-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions often lead to the modulation of critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can act on receptors that mediate cellular responses to stress and inflammation.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties. For instance:

  • In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • A study reported an IC50 value of 19 μM against certain leukemia cell lines, suggesting potent activity in hypoxic conditions typical of tumor microenvironments .

Anti-inflammatory Effects

Research has highlighted its potential as an anti-inflammatory agent:

  • The compound was effective in reducing pro-inflammatory cytokines in cell culture models.
  • Animal studies demonstrated reduced inflammation markers in models of acute and chronic inflammation .

Antiviral Properties

There is emerging evidence supporting the antiviral activity of this compound:

  • In a study evaluating various derivatives for antiviral effects, certain pyrazolopyridine derivatives exhibited significant activity against herpes simplex virus (HSV) and hepatitis A virus (HAV) .

Case Studies and Research Findings

StudyFindings
Bernardino et al. (2021)Identified antiviral activities against tobacco mosaic virus; compounds showed higher efficacy than commercial agents .
Salem et al. (2021)Evaluated new heterocyclic systems for antiviral activity; reported a reduction in viral titers for rotavirus and adenovirus strains .
Ortoleva et al. (1908)First synthesis of pyrazolo[3,4-b]pyridine; established foundational knowledge for subsequent research on biological applications .

Comparison with Similar Compounds

To understand the unique properties of this compound better, it can be compared with other compounds in the pyrazolopyridine family:

CompoundBiological ActivityRemarks
1H-Pyrazolo[3,4-b]pyridineAntiviral and anticancerSimilar structure but different substituents alter activity .
1H-Pyrazolo[4,3-c]pyridineAntimicrobialDifferent fusion pattern affects biological properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, and how are reaction conditions optimized for yield and purity?

  • Methodology : Two primary approaches are documented:

  • Flash Vacuum Pyrolysis (FVP) : Pyrazolylaminomethylene derivatives of Meldrum’s acid are pyrolyzed at 600°C under low pressure (0.03 Torr), yielding the target compound with >90% efficiency. This method avoids competing cyclization pathways by blocking the 1-position of the pyrazole ring, directing cyclization to adjacent carbons .
  • Solution-Phase Synthesis : Ethyl 2-chloroacetate reacts with thiourea derivatives in ethanol, followed by recrystallization to isolate products. Optimization includes solvent selection (ethanol for polarity control) and temperature gradients to enhance crystallinity and purity .
    • Yield Optimization : Adjusting pyrolysis duration (FVP) or stoichiometric ratios (solution-phase) improves yield. Purity is confirmed via elemental analysis and spectroscopic characterization .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

  • Analytical Workflow :

IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the pyridinone ring) .

NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~3.0 ppm) and carbon frameworks .

Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 177.1) and fragmentation patterns .

Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/O percentages .

Q. What initial biological screening approaches are recommended for evaluating the bioactivity of this compound?

  • Screening Protocols :

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess growth inhibition .
  • In Silico Docking : Predict binding affinity to target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina .

Advanced Research Questions

Q. How does flash vacuum pyrolysis (FVP) influence the cyclization pathway to form this compound, and what mechanistic insights support this process?

  • Mechanistic Analysis :

  • FVP induces thermal cleavage of Meldrum’s acid derivatives, generating reactive intermediates (e.g., ketenes) that undergo [3+2] cyclization. Blocking the pyrazole’s 1-position via methyl substitution prevents alternative ring formation, directing regioselectivity to the pyridinone core .
  • Computational studies (DFT) suggest transition-state stabilization through intramolecular hydrogen bonding between the pyrazole NH and carbonyl oxygen .

Q. What strategies are employed to resolve contradictions in biological activity data across different pyrazolo[3,4-b]pyridin-4-one derivatives?

  • Data Reconciliation :

  • SAR Studies : Compare substituent effects (e.g., thiophene vs. phenyl groups at position 4) on bioactivity. Derivatives with electron-withdrawing groups show enhanced kinase inhibition .
  • Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzymatic vs. cellular) to distinguish artifacts (e.g., assay interference) from true activity .
  • Dose-Response Refinement : Use Hill slope analysis to identify non-specific cytotoxicity in high-throughput screens .

Q. How can green chemistry approaches, such as meglumine-catalyzed multicomponent reactions, be adapted for synthesizing novel derivatives?

  • Sustainable Synthesis :

  • Catalytic Systems : Meglumine (a non-toxic, biodegradable catalyst) enables one-pot assembly of pyrazolo[3,4-b]pyridines via condensation of aldehydes, malononitrile, and hydrazines in ethanol/water (1:1) under reflux .
  • Microwave Assistance : Reduces reaction time (30 min vs. 24 hr) and improves yields (85–92%) by enhancing thermal efficiency .
  • Magnetic Catalysts : Fe₃O₄@CoII nanocomposites enable solvent-free synthesis with easy recovery (98% recyclability) and reduced waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Reactant of Route 2
1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one

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